(5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
“(5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its intriguing structure suggests potential biological activity.
Preparation Methods
Synthetic Routes:
-
Knoevenagel Condensation
- React 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the Schiff base.
- Cyclize the Schiff base with thioglycolic acid or its derivatives to yield the thiazolidinone ring.
-
Industrial Production
- While not commonly produced industrially, research laboratories synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
Reactions:
Oxidation: The thiazolidinone ring can undergo oxidation at the sulfur atom.
Reduction: Reduction of the imine double bond in the Schiff base.
Substitution: Substitution reactions at the benzylidene carbon or the furan ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl).
Major Products:
- Oxidation: Sulfone derivatives.
- Reduction: The reduced Schiff base.
- Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential antitumor, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study thiazolidinone-based compounds’ effects on cellular processes.
Industry: Limited applications due to its complex synthesis.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural resemblance to natural products.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other thiazolidinones, such as 2-thioxo-4-thiazolidinones, exhibit similar reactivity.
Uniqueness: The furan-2-ylmethyl substituent sets it apart from simpler analogs.
Properties
Molecular Formula |
C17H15NO4S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15NO4S2/c1-20-12-5-6-14(21-2)11(8-12)9-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-9- |
InChI Key |
TZZKIRMXMQSYQS-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origin of Product |
United States |
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